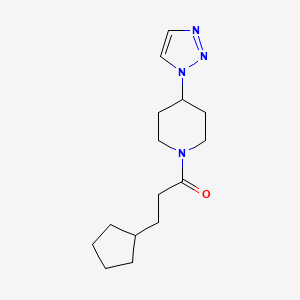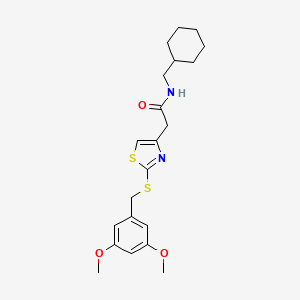
1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide is a unique chemical compound with distinctive structural attributes. Its molecular composition combines a piperidine ring, a carboxamide group, and sulfonyl functionalities, indicating its potential relevance in various biochemical and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions
Industrial Production Methods: Scaling up for industrial production may involve batch or continuous flow methods. High-pressure reactors and specialized catalysts might be employed to ensure high efficiency and purity of the final product. Strict adherence to reaction conditions, such as temperature and pressure, is essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The carbonyl groups in the compound can be targeted by reducing agents to yield corresponding alcohols or amines.
Substitution: The piperidine ring can undergo various electrophilic or nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions.
Major Products Formed: Depending on the reaction, products can include sulfone derivatives, reduced alcohol/amine derivatives, or substituted piperidines.
Scientific Research Applications
Chemistry: Used in synthetic organic chemistry as an intermediate for complex molecules.
Biology: Potentially useful in studying enzyme inhibition and protein-ligand interactions, due to its functional groups.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, possibly in polymers or as a precursor in pharmaceutical manufacturing.
Mechanism of Action
Mechanism of Action: This compound may act by binding to specific molecular targets, such as enzymes or receptors, interfering with their natural biological activity.
Molecular Targets and Pathways: Likely involves binding to key enzymes or proteins, possibly inhibiting their function or altering signal transduction pathways. Detailed studies are needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structures include other piperidine carboxamides and sulfonyl derivatives.
Unique Attributes: What sets 1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide apart are its specific substituents on the piperidine ring and the presence of the dihydropyridazinone moiety, which may confer unique biological or chemical properties.
Enjoy exploring the complexities of this fascinating compound!
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-26(24,25)21-10-8-12(9-11-21)17(23)18-14-5-3-2-4-13(14)15-6-7-16(22)20-19-15/h2-7,12H,8-11H2,1H3,(H,18,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSKCZORSBLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)


![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2519539.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)



![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)


![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)
